Pitiamide A
説明
Pitiamide A is a chlorinated fatty acid amide first isolated from marine cyanobacteria associated with the coral Porites cylindrica in the Mariana Islands . Structurally, it features a terminal chlorinated conjugated diene, an isolated C-C double bond, and a methyl-substituted alkyl chain with an α-keto methyl group . Its molecular formula, C21H34ClNO2, includes five degrees of unsaturation, confirmed via HRESIMS and NMR spectroscopy . Pitiamide A exhibits potent anti-proliferative activity against HCT116 colorectal cancer cells (IC50 = 1–5 μM) and modulates cellular functions, including plasma membrane hyperpolarization and intracellular calcium ion elevation at micromolar concentrations .
特性
分子式 |
C22H36ClNO2 |
|---|---|
分子量 |
382 g/mol |
IUPAC名 |
(E)-N-[(9E,11E)-12-chloro-3,6-dimethyl-5-oxododeca-9,11-dienyl]oct-4-enamide |
InChI |
InChI=1S/C22H36ClNO2/c1-4-5-6-7-11-14-22(26)24-17-15-19(2)18-21(25)20(3)13-10-8-9-12-16-23/h6-9,12,16,19-20H,4-5,10-11,13-15,17-18H2,1-3H3,(H,24,26)/b7-6+,9-8+,16-12+ |
InChIキー |
TUUKQSSERLFGKD-GEOWMXDOSA-N |
異性体SMILES |
CCC/C=C/CCC(=O)NCCC(C)CC(=O)C(C)CC/C=C/C=C/Cl |
正規SMILES |
CCCC=CCCC(=O)NCCC(C)CC(=O)C(C)CCC=CC=CCl |
同義語 |
pitiamide A |
製品の起源 |
United States |
類似化合物との比較
Key Findings :
- The absence of the α-keto methyl group and elongation of the alkyl chain in Pitiamide B isomers reduce anti-proliferative potency by 4–5-fold compared to Pitiamide A .
- The stereochemistry of the chlorinated diene directly influences membrane interaction, as seen in differential calcium ion mobilization effects .
Columbamides A–C
Columbamides are di- and tri-chlorinated acyl amides from cultured cyanobacteria, structurally distinct from Pitiamide A but sharing halogenation patterns :
Key Findings :
- Columbamides prioritize cannabinoid receptor interactions over ion channel modulation, likely due to their acetoxy and N-methyl amide groups .
- The gem-dichloro group in Columbamide B enhances receptor binding, highlighting halogenation as a critical driver of target specificity .
Malyngamides and Jamaicamides
These fatty acid amides, also from marine cyanobacteria, share a lipid backbone with Pitiamide A but diverge in functional groups and bioactivity :
Key Findings :
- Malyngamides and Jamaicamides lack the α-keto methyl group but incorporate epoxyquinone or polyketide chains, shifting their activity toward neuronal targets .
- Pitiamide A’s anti-cancer effects contrast with Malyngamide C’s analgesic properties, underscoring how minor structural changes redirect biological function .
Structural-Activity Relationship (SAR) Insights
- Halogenation : Chlorination enhances membrane permeability and target binding, as seen in Pitiamide A’s ion channel effects versus Columbamides’ receptor affinity .
- Alkyl Chain Length : Longer chains (e.g., Pitiamide B) reduce anti-proliferative potency, suggesting steric hindrance at the target site .
- Functional Groups : The α-keto methyl group in Pitiamide A is critical for its unique bioactivity; its absence in analogs diminishes efficacy .
Q & A
Q. What are the primary methods for isolating and characterizing Pitiamide A from marine cyanobacteria?
Pitiamide A is isolated through bioassay-guided fractionation from marine cyanobacterial assemblages. Cytotoxicity screening is performed using HCT116 cells treated with Pitiamide A dissolved in ethanol. Cell viability is assessed via MTT assay after 24-hour exposure, followed by spectrophotometric quantification. Structural characterization likely involves spectroscopic techniques (e.g., NMR, MS), though specific methods are inferred from its classification as a chlorinated fatty acid amide .
Q. What standard assays are used to evaluate the cytotoxic effects of Pitiamide A?
The MTT assay is the primary method: HCT116 cells are treated with Pitiamide A for 24 hours, incubated with MTT reagent for 48 hours, and viability is measured. Experiments are conducted in triplicate, with IC50 values calculated using nonlinear regression in GraphPad Prism .
Q. How is intracellular calcium flux measured in studies involving Pitiamide A?
Cells are seeded in poly-D-lysine-coated 96-well plates, pre-treated with HEPES-buffered saline, and loaded with FLIPR calcium assay dye. After 2-hour incubation, compounds are added via FlexStation3, and fluorescence is monitored to quantify calcium flux .
Advanced Research Questions
Q. How can researchers optimize experimental parameters in membrane potential assays for Pitiamide A?
Key parameters include cell density (2.5×10⁴ cells/well), pre-incubation time (6 hours), and reagent handling (1-hour dye incubation). Consistency in buffer composition (20 mM HEPES, pH 7.4) and plate coatings (poly-D-lysine) ensures reproducibility. Kinetic measurements using FlexStation3 minimize variability .
Q. What strategies address contradictory bioactivity data in Pitiamide A studies?
Triplicate experimental designs and statistical validation (e.g., GraphPad Prism) reduce variability. Orthogonal assays, such as comparing membrane depolarization with calcium flux, clarify mechanisms. Structural analogs (e.g., Pitiamide B) help distinguish compound-specific effects .
Q. How to design mechanistic studies to elucidate Pitiamide A's multifunctional effects?
Combine functional assays (e.g., calcium imaging, membrane potential) with transcriptomic profiling (e.g., apoptosis-related genes) or pharmacological inhibitors. Real-time kinetic measurements (FlexStation3) and dose-response curves enhance mechanistic insights .
Q. What frameworks guide hypothesis-driven research on Pitiamide A's therapeutic potential?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT framework:
Q. How to ensure data quality in cytotoxicity assays for Pitiamide A?
Standardize cell passage numbers, serum batch consistency, and solvent controls (e.g., ethanol vehicle). Use triplicate wells per concentration and validate IC50 calculations with nonlinear regression models. Cross-check results with viability assays like ATP-based luminescence .
Methodological Considerations
Q. What are common pitfalls in replicating Pitiamide A's reported bioactivities?
Variability in cyanobacterial source material, solvent stability (ethanol vs. DMSO), and cell line passage number can affect results. Pre-screen cyanobacterial extracts for batch consistency and validate compound purity via HPLC .
Q. How to integrate multi-omics data with Pitiamide A's functional assays?
Correlate transcriptomic/proteomic datasets (e.g., apoptosis pathways) with functional readouts (e.g., IC50, calcium flux). Use pathway analysis tools (e.g., Ingenuity, MetaboAnalyst) to identify mechanistic hubs .
Data Analysis & Interpretation
Q. How to resolve discrepancies between Pitiamide A's in vitro and in vivo efficacy?
Optimize pharmacokinetic parameters (e.g., solubility, bioavailability) using prodrug strategies or nanoformulations. Validate in vivo models with orthotopic xenografts and compare tumor penetration metrics .
Q. What statistical approaches are critical for dose-response studies of Pitiamide A?
Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) with Hill slope analysis. Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) to identify significance thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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